molecular formula C14H11Cl2N3O2 B2388691 N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1307460-72-5

N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide

Cat. No.: B2388691
CAS No.: 1307460-72-5
M. Wt: 324.16
InChI Key: QINAGGQZCSAYJS-UHFFFAOYSA-N
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Description

N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group linked to a carbamoylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropyridine-2-carboxylic acid with a suitable amine derivative to form the carboxamide linkage. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms on the pyridine ring.

Scientific Research Applications

N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with carboxamide and carbamoylphenyl groups. Examples include:

Uniqueness

N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both carbamoylphenyl and carboxamide groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-4-5-11(16)19-12(10)14(21)18-7-8-2-1-3-9(6-8)13(17)20/h1-6H,7H2,(H2,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINAGGQZCSAYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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